molecular formula C7H8F2O2 B2599424 (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 2309431-51-2

(1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B2599424
CAS No.: 2309431-51-2
M. Wt: 162.136
InChI Key: YYBBGDJIMVLIDH-UHNVWZDZSA-N
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Description

(1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of two fluorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.

    Fluorination: The introduction of fluorine atoms is often carried out using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions usually require a non-polar solvent and low temperatures to ensure selectivity and yield.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide under high pressure or via the hydrolysis of an ester precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Key considerations include the optimization of reaction conditions to maximize yield and minimize by-products, as well as the use of robust catalysts and reagents that can withstand industrial-scale operations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The primary product of such reactions is often a ketone or an aldehyde, depending on the specific conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using nucleophiles such as amines or thiols. The products of these reactions are typically substituted cyclopropane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, reflux conditions.

    Substitution: Sodium azide in dimethylformamide, elevated temperatures.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.

Biology

This compound has potential applications in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature and functional groups allow it to interact specifically with biological macromolecules, making it useful in biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its stability and reactivity profile make it an attractive candidate for the development of therapeutic agents.

Industry

In the materials science industry, this compound can be used in the synthesis of fluorinated polymers and other advanced materials. Its incorporation into polymer backbones can impart unique properties such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance its binding affinity and specificity through the formation of strong hydrogen bonds and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-methanol: Similar in structure but with a hydroxyl group instead of a carboxylic acid.

    (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-amine: Contains an amine group instead of a carboxylic acid.

    (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-nitrile: Features a nitrile group in place of the carboxylic acid.

Uniqueness

The uniqueness of (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid lies in its combination of a cyclopropane ring with two fluorine atoms and a carboxylic acid group. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(1S,3R)-3-cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)4(3-1-2-3)5(7)6(10)11/h3-5H,1-2H2,(H,10,11)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBBGDJIMVLIDH-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2[C@H](C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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